1,2-Dimethylnaphthalene 1,2-Dimethylnaphthalene 2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 6. It has a role as an environmental contaminant.
2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste.
Brand Name: Vulcanchem
CAS No.: 28804-88-8
VCID: VC21261938
InChI: InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
SMILES: CC1=C(C2=CC=CC=C2C=C1)C
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol

1,2-Dimethylnaphthalene

CAS No.: 28804-88-8

Cat. No.: VC21261938

Molecular Formula: C12H12

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethylnaphthalene - 28804-88-8

Specification

Description 2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 6. It has a role as an environmental contaminant.
2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste.
CAS No. 28804-88-8
Molecular Formula C12H12
Molecular Weight 156.22 g/mol
IUPAC Name 1,2-dimethylnaphthalene
Standard InChI InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
Standard InChI Key YGYNBBAUIYTWBF-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2C=C1)C
Canonical SMILES CC1=C(C2=CC=CC=C2C=C1)C
Boiling Point 266.5 °C
Flash Point 214 °F (NTP, 1992)
Melting Point 112.0 °C

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